Fast Violet B Salt
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Overview
Preparation Methods
Fast Violet B Salt is synthesized through the diazotization of 4-amino-5-methoxy-2-methylbenzanilide, followed by coupling with zinc chloride. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium compound . Industrial production methods focus on optimizing yield and purity, often involving controlled environments to ensure consistent quality .
Chemical Reactions Analysis
Fast Violet B Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced, typically using reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions, where the diazonium group is replaced by other functional groups. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fast Violet B Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Medicine: It is used in diagnostic procedures to identify and study cellular structures and functions.
Mechanism of Action
The mechanism of action of Fast Violet B Salt involves its ability to form stable diazonium compounds, which can then react with other molecules to produce colored products. This property is particularly useful in staining techniques, where the compound binds to specific cellular components, allowing for their visualization under a microscope . The molecular targets and pathways involved include interactions with enzymes like alkaline phosphatase, leading to the formation of colored precipitates that indicate the presence and activity of the enzyme .
Comparison with Similar Compounds
Fast Violet B Salt is unique due to its specific diazonium structure and its application in cytochemical staining. Similar compounds include:
Fast Red Violet LB Salt: Another diazonium salt used in similar staining applications.
Fast Blue BB Salt: Used for staining and as a reagent in various chemical assays.
Fast Garnet GBC Base: Employed in histological staining and other biochemical applications. These compounds share similar properties but differ in their specific applications and the types of reactions they undergo.
Properties
Molecular Formula |
C30H28Cl4N6O4Zn |
---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
4-benzamido-2-methoxy-5-methylbenzenediazonium;dichlorozinc;dichloride |
InChI |
InChI=1S/2C15H13N3O2.4ClH.Zn/c2*1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
KIWIFIXMWIMRBZ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
Origin of Product |
United States |
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